Burgess reagent

Descripción general

Descripción

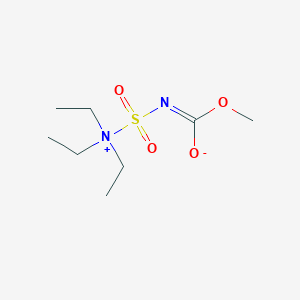

Burgess reagent: is a chemical compound known for its use as a mild and selective dehydrating agent in organic chemistry. It is often referred to as the this compound. This compound is particularly useful in converting secondary and tertiary alcohols into alkenes through a process of syn-elimination. It is soluble in most organic solvents and is known for its mild reaction conditions and selectivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Burgess reagent can be synthesized through the reaction of methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The reactants are combined in a controlled environment to ensure purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Análisis De Reacciones Químicas

Dehydration of Alcohols

The Burgess reagent selectively dehydrates secondary and tertiary alcohols to alkenes via syn elimination. Primary alcohols typically form urethanes instead (Figure 1) .

Mechanism:

-

Formation of a sulfamate ester intermediate.

-

Intramolecular elimination via a cyclic transition state, producing an alkene and releasing CO₂, SO₃, and Et₃N (Figure 9) .

Example Reactions:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexanol (2° alcohol) | Cyclohexene | 85 | THF, 65°C, 1 h |

| 1-Phenylethanol (2° alcohol) | Styrene | 78 | DCM, RT, 2 h |

| n-Hexanol (1° alcohol) | Urethane | 90 | Neat, 80°C |

Formation of Nitriles from Primary Amides

This compound converts primary amides to nitriles under mild conditions, outperforming traditional dehydrating agents like P₂O₅ .

Example:

Substrate Specificity:

| Amide | Nitrile | Yield (%) |

|---|---|---|

| Benzamide | Benzonitrile | 92 |

| Acetamide | Acetonitrile | 88 |

Cyclodehydration Reactions

The reagent facilitates cyclodehydration of β-hydroxy amides and thioamides to dihydrooxazoles and thiazolines, respectively, with minimal epimerization .

Oxidation of Alcohols with DMSO

In the presence of DMSO, this compound oxidizes primary and secondary alcohols to aldehydes/ketones at room temperature without over-oxidation .

Mechanism:

-

DMSO displaces Et₃N on the this compound, forming an electrophilic intermediate.

-

Alcohol attacks sulfur, leading to a sulfonium ylide.

Substrate Scope:

| Alcohol | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzaldehyde | 95 |

| Cyclohexanol | Cyclohexanone | 89 |

Reactions with Epoxides

This compound converts epoxides to sulfamidates or seven-membered rings, depending on the substrate .

Examples:

Sulfamidate Formation

1,2-Diols and epoxy alcohols react to form sulfamidates, useful in stereoselective synthesis .

Comparison with Alternative Reagents

The this compound offers advantages over classical methods:

| Reaction Type | This compound | Traditional Reagent |

|---|---|---|

| Dehydration | Mild (≤70°C) | H₂SO₄, Δ |

| Oxidation | RT, no over-oxidation | KMnO₄, CrO₃ |

| Cyclodehydration | High dr | TsCl, SOCl₂ (low dr) |

Aplicaciones Científicas De Investigación

Dehydration Reactions

Burgess reagent is effective in dehydrating secondary and tertiary alcohols to yield alkenes with syn-selectivity. The process favors the formation of Zaitsev alkenes and can also convert primary alcohols into carbamates, which are further hydrolyzed to amines .

Table 1: Summary of Dehydration Reactions Using this compound

| Substrate Type | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Secondary Alcohols | Alkenes | Mild conditions | High |

| Primary Alcohols | Carbamates | Mild conditions | Moderate |

| Formamides | Isocyanides | Room temperature | High |

| Hydroxyamides | Heterocycles | Mild conditions | 88-95% |

Synthesis of Heterocycles

The cyclodehydration of hydroxy amides and thioamides using this compound has become a standard method for synthesizing heterocycles. This application is notable for its mild reaction conditions and high selectivity, making it suitable for sensitive substrates .

Case Study: Cyclodehydration of Hydroxyamides

- Researchers demonstrated that treating β-hydroxy-α-amino acids with this compound yields 4,5-dihydrooxazolines with yields exceeding 96% .

- The method was applied to synthesize thiazoline peptide analogs, showcasing the reagent's efficiency in forming complex structures rapidly.

Formation of Sulfamidates and Glycosylamines

This compound facilitates the synthesis of sulfamidates from 1,2-diols and epoxyalcohols, as well as α- and β-glycosylamines from carbohydrates. These compounds are significant in medicinal chemistry due to their biological activity .

Table 2: Synthesis of Sulfamidates and Glycosylamines

| Starting Material | Product | Reaction Type | Yield |

|---|---|---|---|

| 1,2-Diols | Sulfamidates | Non-dehydrative synthesis | High |

| Carbohydrates | Glycosylamines | Non-dehydrative synthesis | High |

Development of Thermally Stable Variants

Recent studies have focused on enhancing the thermal stability of this compound variants. These new reagents exhibit improved reactivity towards epoxides and diols compared to the original version, allowing for broader application in synthetic pathways .

Mecanismo De Acción

The mechanism by which Burgess reagent exerts its dehydrating effect involves the formation of a carbamate intermediate. The compound reacts with the hydroxyl group of the alcohol, forming a carbamate ester. This intermediate then undergoes elimination to form the alkene and release the carbamate byproduct. The reaction proceeds through a syn-elimination mechanism, where the leaving groups are eliminated from the same side of the molecule.

Comparación Con Compuestos Similares

Thionyl chloride: Another dehydrating agent used in organic synthesis, but it is more aggressive and less selective compared to Burgess reagent.

Phosphorus oxychloride: Used for dehydration reactions but can be more hazardous to handle.

Sulfuryl chloride: Also used for dehydration but is less selective and can lead to side reactions.

Uniqueness: this compound stands out due to its mild reaction conditions and high selectivity. Unlike other dehydrating agents, it does not require harsh conditions or produce significant side products, making it ideal for sensitive substrates and complex organic syntheses.

Actividad Biológica

Burgess reagent, known chemically as methoxycarbonylsulfamoyltriethylammonium hydroxide, is a versatile compound predominantly used in organic synthesis. Its biological activity, although primarily focused on synthetic applications, has implications in various biochemical contexts. This article explores the biological activity of this compound, including its mechanisms, applications in synthesis, and relevant case studies.

Overview of this compound

This compound is recognized for its role as a dehydrating agent in organic chemistry. It facilitates the conversion of alcohols to olefins and has been employed in various synthetic pathways, including the formation of sulfamidates and glycosylamines. The reagent's structure allows it to stabilize reactive intermediates, making it useful in diverse chemical transformations.

The biological activity of this compound can be attributed to its ability to form stable intermediates that facilitate reactions. Key mechanisms include:

- Dehydration Reactions : this compound effectively removes water from substrates, allowing for the formation of double bonds or more complex structures.

- Formation of Sulfamidates : It reacts with 1,2-diols and epoxyalcohols to produce sulfamidates, which are important in medicinal chemistry due to their biological activity.

- Synthesis of Glycosylamines : The reagent aids in the formation of glycosylamines from carbohydrates, which are crucial components in biochemistry and drug development.

Applications in Synthesis

This compound has been utilized in various synthetic applications that underscore its biological relevance:

- Total Synthesis of Natural Products : The reagent has been pivotal in synthesizing complex natural products, showcasing its utility in constructing biologically active compounds.

- Synthesis of Isocyanides : It converts formamides to isocyanides, which are valuable intermediates in pharmaceutical synthesis .

- Cyclodehydration Reactions : The reagent has been employed to create cyclic structures from amino acids and other precursors, enhancing the structural diversity of synthesized compounds .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

- Synthesis of Morphine Derivatives :

- Conversion of Aldoximes to Nitriles :

- Formation of Cyclic Sulfamidates :

Comparative Table of Reactions Involving this compound

| Reaction Type | Substrates | Products | Yield (%) |

|---|---|---|---|

| Dehydration | Alcohols | Olefins | Up to 95 |

| Conversion from Aldoximes | Cis-aldoximes | Nitriles | Up to 91 |

| Synthesis from Formamides | Formamides | Isocyanides | 80-85 |

| Cyclodehydration | Hydroxy amino acids | Dihydrooxazolines | 96 |

| Reaction with Epoxides | Epoxyalcohols | Cyclic sulfamidates | Not specified |

Propiedades

IUPAC Name |

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHOWEKUVWPFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894112 | |

| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-56-8 | |

| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Methoxycarbonyl)sulfamoyl)triethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl N-(triethylammoniosulfonyl)carbamate facilitate the formation of cyclopropane rings from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes?

A1: The research by [] demonstrates that Methyl N-(triethylammoniosulfonyl)carbamate acts as a dehydrating agent in this reaction. Initially, it reacts with the (δ-hydroxyalkenyl)(pyrrolidino)carbene complex to form an adduct. Heating this adduct initiates a dehydration reaction, leading to the formation of a conjugated polyunsaturated (amino)carbene complex. This intermediate then undergoes an intramolecular cyclization, resulting in the formation of a cyclopropane ring. The choice of solvent polarity plays a crucial role in determining the yield of the cyclopropane derivative.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.